molecular formula C9H7BrCl2O B3110802 2',4'-Dichloro-5'-methylphenacyl bromide CAS No. 1806347-72-7

2',4'-Dichloro-5'-methylphenacyl bromide

Cat. No.: B3110802
CAS No.: 1806347-72-7
M. Wt: 281.96 g/mol
InChI Key: RZTKANSMJFBVFV-UHFFFAOYSA-N
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Description

Contextual Significance of α-Haloacetophenones as Reactive Intermediates

α-Haloacetophenones, and more specifically phenacyl bromides, are widely recognized as powerful alkylating agents. The presence of the carbonyl group activates the adjacent carbon-bromine bond, making the bromine a good leaving group in nucleophilic substitution reactions. This reactivity is harnessed by organic chemists to construct a wide array of carbon-carbon and carbon-heteroatom bonds.

A primary application of these intermediates is in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. nih.gov The Hantzsch thiazole (B1198619) synthesis, a classic example, involves the reaction of an α-haloketone with a thioamide to form a thiazole ring, a core structure in many pharmaceuticals and biologically active molecules. researchgate.net Phenacyl bromides are frequently employed as the α-haloketone component in such reactions. researchgate.netresearchgate.net Their utility extends to the synthesis of various other five- and six-membered heterocycles, including quinoxalines, benzoxazines, and benzothiazines, through condensation reactions with appropriate nucleophiles. researchgate.net The versatility and efficiency of phenacyl bromides as precursors have established them as indispensable tools in the development of new synthetic methodologies and the construction of complex molecular libraries. researchgate.netbeilstein-journals.org

Scope of Academic Inquiry into 2',4'-Dichloro-5'-methylphenacyl bromide

A review of contemporary chemical literature indicates that while the broader class of phenacyl bromides is a subject of extensive research, academic inquiry focused specifically on this compound is limited. This compound, with its distinct substitution pattern of two chlorine atoms and a methyl group on the phenyl ring, is recognized primarily as a synthetic building block.

It is available commercially from various chemical suppliers, which points to its use in synthetic applications, likely within industrial or specialized academic research settings. The synthesis of this compound would typically follow standard procedures for the α-bromination of the corresponding substituted acetophenone (B1666503), 1-(2,4-dichloro-5-methylphenyl)ethanone. This reaction involves treating the ketone with a brominating agent. orgsyn.orgias.ac.in

However, dedicated studies detailing the unique reactivity, reaction kinetics, or extensive synthetic applications of this compound are not prominent in peer-reviewed journals. Its role appears to be that of a reagent used to introduce the 2,4-dichloro-5-methylphenacyl moiety into a target molecule, rather than being a subject of fundamental research itself. Therefore, its significance is understood through the general reactivity patterns established for α-haloacetophenones, which are applied to achieve specific synthetic goals.

Chemical Compound Data

Table 1: Properties of this compound

Property Value
Systematic Name 2-Bromo-1-(2,4-dichloro-5-methylphenyl)ethanone
Molecular Formula C₉H₇BrCl₂O
Molecular Weight 281.96 g/mol
CAS Number 87735-73-3
Appearance Typically a solid

| Canonical SMILES | CC1=C(C=C(C(=O)CBr)C(=C1)Cl)Cl |

Detailed Research Findings

As noted in section 1.2, there is a lack of specific, detailed research findings for this compound in the surveyed academic literature. Consequently, a data table of detailed research findings cannot be provided. The compound's utility is inferred from the well-documented reactivity of the broader class of halogenated phenacyl bromides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2,4-dichloro-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTKANSMJFBVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 ,4 Dichloro 5 Methylphenacyl Bromide

Nucleophilic Substitution Reactivity (SN2)

2',4'-Dichloro-5'-methylphenacyl bromide, as an α-haloketone, is a highly reactive electrophile in nucleophilic substitution reactions. nih.govmdpi.com The presence of the carbonyl group adjacent to the carbon bearing the bromine atom significantly enhances the reactivity of the C-Br bond towards nucleophilic attack. nih.gov This increased reactivity is attributed to the inductive electron-withdrawing effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov Consequently, the compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. nih.gov

Sulfur-centered nucleophiles are particularly effective in reactions with α-haloketones due to the high polarizability and nucleophilicity of sulfur. chemistrysteps.comlibretexts.org These reactions are generally rapid and proceed via a classic SN2 mechanism. researchgate.net

The reactions of substituted phenacyl bromides with thiol nucleophiles such as thioglycolic acid and thiophenol have been shown to proceed through a concerted SN2 mechanism. researchgate.net In this mechanism, the nucleophilic attack by the sulfur atom and the departure of the bromide leaving group occur in a single, synchronous step.

For instance, the reaction of a phenacyl bromide derivative with thioglycolic acid in a solvent like methanol (B129727) results in the formation of the corresponding 2-sulfanylacetic acid derivative. researchgate.net Similarly, reaction with thiophenol yields a benzenethiol (B1682325) derivative. researchgate.net Sulfur nucleophiles are excellent for SN2 reactions because they are generally weak bases, which minimizes competing elimination (E2) reactions. chemistrysteps.com The conjugate bases of thiols, thiolate ions, are even more potent nucleophiles and are readily formed, as thiols are significantly more acidic than their alcohol counterparts. libretexts.org

The general reaction scheme for the SN2 reaction with a thiol (R-SH) is as follows:

Reaction Scheme of this compound with ThiolFigure 1:N

Kinetic studies performed on similar substituted phenacyl bromides confirm that these reactions follow second-order kinetics, being first-order with respect to both the α-haloketone and the nucleophile. researchgate.net

Reactant SystemNucleophileSolventSecond-Order Rate Constant (k₂)Temperature (°C)
Substituted Phenacyl BromideThioglycolic AcidMethanolVaries with substituents30 - 45
Substituted Phenacyl BromideThiophenolMethanolVaries with substituents30 - 45

Note: This table presents generalized findings from studies on various substituted phenacyl bromides. Specific rate constants for this compound would depend on its precise electronic and steric properties.

The Hammett equation provides a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. libretexts.org For the SN2 reaction of substituted phenacyl bromides with sulfur nucleophiles, a linear correlation is typically observed when plotting the logarithm of the second-order rate constants (log k) against the Hammett substituent constants (σ). researchgate.netnih.gov

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects. libretexts.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. libretexts.org

Studies on reactions with thioglycolic acid and thiophenol have reported positive ρ values. researchgate.net A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents on the phenyl ring and decelerated by electron-donating substituents. ias.ac.in This is consistent with the SN2 mechanism, where electron-withdrawing groups help to stabilize the developing negative charge on the carbonyl oxygen in the transition state and increase the positive charge on the α-carbon, making it more susceptible to nucleophilic attack.

For this compound, the substituents are:

Two Chloro groups (-Cl): These are electron-withdrawing groups (positive σ values).

One Methyl group (-CH₃): This is a weakly electron-donating group (negative σ value).

The net effect would be a significant increase in the electrophilicity of the α-carbon compared to unsubstituted phenacyl bromide, leading to an enhanced rate of reaction with sulfur nucleophiles.

Reaction SeriesNucleophileρ (rho) value rangeInterpretation
4-Substituted Phenacyl BromidesThioglycolic Acid1.21 - 1.22Reaction is sensitive to electronic effects and accelerated by electron-withdrawing groups.
4-Substituted Phenacyl BromidesThiophenol0.83 - 0.97Reaction is moderately sensitive to electronic effects and accelerated by electron-withdrawing groups.

Note: Data is based on studies of various 4-substituted and nitro-substituted phenacyl bromides reacting in methanol. researchgate.net

Nitrogen nucleophiles, such as primary, secondary, and tertiary amines, also readily react with this compound. These reactions are fundamental in organic synthesis, leading to the formation of α-amino ketones or quaternary ammonium (B1175870) salts. mnstate.edu

The reaction of phenacyl bromides with primary and secondary amines (aminolysis) has been a subject of extensive mechanistic investigation. koreascience.krinha.ac.kr While it is a nucleophilic substitution, the mechanism can be more complex than the concerted SN2 pathway observed with thiols.

Kinetic studies involving the aminolysis of phenacyl bromides with benzylamines and anilines in acetonitrile (B52724) suggest a stepwise mechanism. koreascience.krkoreascience.kr This proposed pathway involves an initial nucleophilic addition of the amine to the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. The rate-limiting step is then the subsequent intramolecular rearrangement and expulsion of the bromide ion. koreascience.krinha.ac.kr

A key piece of evidence for this stepwise mechanism comes from Brønsted plots (log k vs. pKa of the amine), which show low βnuc values (e.g., 0.69-0.73 for benzylamines). koreascience.kr These values are smaller than those typically expected for a direct SN2 attack, suggesting a more complex process where the nucleophilicity of the amine is less dominant in the rate-determining step. koreascience.krinha.ac.kr The rate of reaction is generally increased by electron-donating substituents on the amine and electron-withdrawing substituents on the phenacyl bromide. koreascience.kr

The reaction of an alkyl halide with a tertiary amine to form a quaternary ammonium salt is known as the Menshutkin reaction. wikipedia.org this compound, being a reactive α-carbonylated alkyl halide, readily undergoes this reaction. wikipedia.org

This reaction follows a standard SN2 mechanism, where the tertiary amine directly attacks the α-carbon, displacing the bromide ion to form the C-N bond. koreascience.kr

R₃N: + R'-Br → [R₃N-R']⁺ Br⁻

The reaction rate is influenced by the nucleophilicity of the amine, the nature of the leaving group, and the solvent. wikipedia.org For the substrate, electron-withdrawing substituents on the phenyl ring of the phenacyl bromide accelerate the reaction by increasing the electrophilicity of the α-carbon. koreascience.kr Therefore, the two chloro groups on this compound would be expected to increase its rate of quaternization compared to the unsubstituted analogue. Kinetic studies of substituted phenacyl tosylates with pyridines show that the rate constant is increased by both electron-donating and electron-attracting groups in the substrate, suggesting a shift in the transition state character depending on the substituent. koreascience.kr

Reactions with Oxygen Nucleophiles (e.g., Hydroxide (B78521) Ion, Phenols)

The reactivity of this compound towards oxygen nucleophiles, such as the hydroxide ion (OH⁻) and various phenoxides, is a cornerstone of its chemical behavior. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion. ksu.edu.saucsb.edulibretexts.orgpressbooks.pub

The rate of these reactions is significantly influenced by the electronic nature of the substituents on the phenacyl moiety. In the case of this compound, the two chlorine atoms at the 2' and 4' positions act as electron-withdrawing groups through their inductive and resonance effects. walisongo.ac.id This electron withdrawal increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group at the 5' position is an electron-donating group, which slightly counteracts the effect of the chloro substituents. The net effect, however, is an enhanced reactivity compared to unsubstituted phenacyl bromide due to the dominance of the electron-withdrawing chloro groups.

Kinetic studies on related substituted phenacyl bromides have demonstrated a good correlation with the Hammett equation, which quantifies the electronic influence of substituents on reaction rates. walisongo.ac.idwikipedia.orgnih.gov For reactions with negatively charged nucleophiles like hydroxide, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. wikipedia.org

The reaction with phenols, in the presence of a base to generate the more nucleophilic phenoxide ion, follows a similar SN2 pathway. The nucleophilicity of the phenoxide is itself dependent on the substituents present on its aromatic ring. Electron-donating groups on the phenol (B47542) will increase the nucleophilicity of the corresponding phenoxide, leading to a faster reaction rate with this compound.

A representative reaction is the formation of an α-aryloxy ketone:

Reactant A Reactant B Product Reaction Type
This compound Sodium Hydroxide 2,4-Dichloro-5-methyl-α-hydroxyacetophenone SN2
This compound Sodium Phenoxide 2,4-Dichloro-5-methyl-α-phenoxyacetophenone SN2

Role of Halogenated Phenacyl Bromides as Alkylating Agents

Halogenated phenacyl bromides, including this compound, are potent alkylating agents. researchgate.netmdpi.com An alkylating agent is a compound that introduces an alkyl group into another molecule. In this case, the 2',4'-dichloro-5'-methylphenacyl group is transferred to a nucleophilic center. The high reactivity of the α-carbon-bromine bond makes these compounds effective for the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions, in addition to the oxygen nucleophiles discussed previously.

The utility of this compound as an alkylating agent stems from the fact that the resulting phenacyl derivative can often be a key intermediate in the synthesis of more complex molecules, including various heterocyclic compounds. The presence of the carbonyl group provides a handle for further chemical transformations.

Mechanistic Investigations of Chemical Transformations

Transition State Analysis in SN2 Reactions

The SN2 reaction of this compound with a nucleophile proceeds through a single, high-energy transition state. ksu.edu.sanumberanalytics.comsciforum.net Computational studies on similar systems have provided detailed insights into the geometry and electronic structure of these transition states. numberanalytics.comresearchgate.netchemguide.co.uk

In the transition state, the α-carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. sciforum.net The geometry around the central carbon atom is trigonal bipyramidal, with the nucleophile and the leaving group occupying the apical positions. sciforum.net The substituents on the aromatic ring, namely the two chloro groups and the methyl group, influence the stability of this transition state.

Feature Description
Geometry Trigonal bipyramidal around the α-carbon
Bonding Partial bond formation with the nucleophile and partial bond breaking with the bromide
Charge Distribution Delocalization of partial negative charge, stabilized by electron-withdrawing substituents
Hybridization The central carbon atom undergoes a change in hybridization from sp³ towards sp²

Concerted vs. Stepwise Mechanisms

A key question in the mechanistic study of nucleophilic substitution reactions is whether they proceed through a concerted or a stepwise mechanism. sciforum.net For primary and secondary halides like this compound, the SN2 mechanism is a concerted process, meaning that bond formation and bond breaking occur simultaneously in a single step. libretexts.orgresearchgate.netkoreascience.krias.ac.in

In contrast, a stepwise mechanism would involve the formation of a discrete intermediate, such as a carbocation in an SN1 reaction. However, the formation of a primary carbocation adjacent to a carbonyl group is energetically unfavorable, making the SN1 pathway highly unlikely for this compound under typical nucleophilic substitution conditions.

Kinetic studies of similar phenacyl bromide reactions consistently show second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the nucleophile. This is a hallmark of the bimolecular SN2 mechanism and provides strong evidence against a stepwise, unimolecular SN1 pathway. researchgate.net

Influence of Neighboring Group Participation

Neighboring group participation (NGP) is a phenomenon where a nearby functional group within the same molecule acts as an internal nucleophile, influencing the reaction rate and stereochemistry. ucsb.edukoreascience.krresearchgate.netuea.ac.uknih.govslideshare.net In the case of this compound, the potential for neighboring group participation by the ortho-chloro substituent (at the 2' position) could be considered.

However, for a halogen to act as a neighboring group, it typically requires the formation of a strained three-membered halonium ion intermediate. While this is observed in certain systems, the participation of an aryl halide in this manner is generally not a significant pathway. The delocalization of the lone pairs of the chlorine atom into the aromatic pi-system reduces their availability to act as an internal nucleophile. Therefore, while the electronic influence of the ortho-chloro group on the reaction center is significant, direct neighboring group participation is not expected to be a major mechanistic pathway for this compound. The reaction is anticipated to proceed via a direct intermolecular SN2 attack by the external nucleophile.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.netuea.ac.uknih.govucl.ac.ukuni-muenchen.de In the context of this compound, isotopic labeling could be employed to provide definitive evidence for the proposed mechanistic pathways.

For instance, performing the reaction with an ¹⁸O-labeled hydroxide ion or phenoxide would result in the incorporation of the ¹⁸O label into the product, confirming that the oxygen atom of the nucleophile is the one that becomes attached to the α-carbon.

Furthermore, kinetic isotope effect (KIE) studies can provide information about the transition state structure. By replacing an atom at or near the reaction center with a heavier isotope (e.g., ¹³C at the α-carbon or ¹⁴C), a change in the reaction rate can be measured. A significant primary kinetic isotope effect would indicate that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step, which is consistent with the concerted SN2 mechanism. Crossover experiments, where two similar but isotopically distinct reactants are allowed to react in the same vessel, could also be used to distinguish between intramolecular (like NGP) and intermolecular processes.

Structure-Reactivity Relationships and Substituent Effects

Electronic Properties and Reaction Rates

The electronic landscape of the this compound molecule is significantly influenced by the inductive and resonance effects of its substituents. The two chlorine atoms at the 2' and 4' positions are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) on the phenyl ring. This effect decreases the electron density of the aromatic system and, by extension, the carbonyl carbon. A lower electron density at the carbonyl carbon generally increases its electrophilicity, making it more susceptible to nucleophilic attack.

The following table illustrates the general influence of electron-donating and electron-withdrawing groups on the reactivity of aromatic rings in electrophilic substitution reactions, which can be extended by analogy to understand the electronic environment of the phenacyl bromide.

Substituent TypeEffect on Aromatic RingInfluence on Reaction Rate with Nucleophiles
Electron-Donating (e.g., -CH₃)Increases electron densityGenerally decreases reactivity of the electrophile
Electron-Withdrawing (e.g., -Cl)Decreases electron densityGenerally increases reactivity of the electrophile

Steric Factors in Nucleophilic Attack

Steric hindrance plays a crucial role in determining the rate and mechanism of nucleophilic substitution reactions. libretexts.org In the case of this compound, the approach of a nucleophile to the electrophilic α-carbon can be sterically hindered by the substituents on the aromatic ring, particularly the chlorine atom at the 2' (ortho) position.

The general trend for steric hindrance in SN2 reactions is as follows, with bulkier groups slowing the reaction rate:

Alkyl Halide StructureRelative Rate of SN2 Reaction
MethylFastest
PrimaryFast
SecondarySlow
TertiaryVery Slow / No Reaction

Photochemical Reactivity and Mechanisms

Beyond its thermal reactivity, this compound exhibits interesting photochemical properties. Upon absorption of light, the molecule can undergo electronic excitation, leading to distinct reaction pathways that are not accessible under thermal conditions. These photochemical reactions are of significant interest for applications in polymer chemistry and as a tool for controlled release of molecules.

Norrish Type I Photoinitiation Mechanisms

The Norrish Type I reaction is a characteristic photochemical process for ketones and aldehydes, involving the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. wikipedia.orgchemistnotes.com This cleavage results in the formation of two radical fragments. numberanalytics.com For phenacyl bromides, the analogous cleavage of the carbon-bromine bond can also be considered a Norrish Type I-like process, as it involves the α-cleavage of a bond to the carbonyl group.

Upon irradiation with UV light, this compound can absorb a photon, promoting it to an excited electronic state (singlet or triplet). In this excited state, the C-Br bond can undergo homolysis to generate a 2',4'-dichloro-5'-methylphenacyl radical and a bromine radical. Both of these radical species are capable of initiating radical polymerization of vinyl monomers. frontiersin.org This property makes phenacyl bromides, and by extension this compound, useful as photoinitiators in various polymerization processes, including those used in additive manufacturing and lithography. frontiersin.org

The general mechanism for Norrish Type I photoinitiation by a phenacyl bromide can be summarized as follows:

StepDescription
1. Photoexcitation The phenacyl bromide molecule absorbs a photon of light, transitioning to an excited state.
2. α-Cleavage The excited molecule undergoes homolytic cleavage of the carbon-bromine bond, generating a phenacyl radical and a bromine radical.
3. Initiation The generated radicals react with monomer units, initiating the polymerization chain reaction.

Photoremovable Protecting Group Applications

The photochemical cleavage of the carbon-bromine bond also forms the basis for the application of phenacyl bromides as photoremovable protecting groups (PPGs). acs.org PPGs are chemical moieties that can be attached to a functional group to mask its reactivity and can be subsequently removed by irradiation with light. This allows for precise spatial and temporal control over the release of the protected molecule.

This compound can be used to protect carboxylic acids by forming the corresponding phenacyl ester. The ester is generally stable under various chemical conditions but can be cleaved upon photolysis to release the free carboxylic acid. The efficiency of this photorelease can be influenced by the substitution pattern on the aromatic ring. For instance, the 2,5-dimethylphenacyl (DMP) group has been shown to be an effective photoremovable protecting group for carboxylic acids, phosphates, and sulfonates. cmu.edunih.govresearchgate.net The photodeprotection of DMP esters proceeds via intramolecular hydrogen abstraction and leads to high yields of the deprotected acid. cmu.edu

While specific data for the 2',4'-dichloro-5'-methylphenacyl group is not available, the general principles suggest its potential utility as a PPG. The photochemical cleavage would proceed as described in the Norrish Type I mechanism, with the subsequent release of the protected molecule. The efficiency of release and the nature of the byproducts would depend on the specific reaction conditions and the structure of the protected molecule.

The following table outlines the key characteristics of an ideal photoremovable protecting group:

CharacteristicDescription
Stability Stable to a wide range of chemical conditions to allow for selective deprotection.
Efficient Cleavage High quantum yield for photolytic cleavage to ensure efficient release of the protected molecule.
Clean Reaction Forms non-interfering byproducts upon cleavage.
Wavelength Specificity Absorbs light at a wavelength that does not damage the protected molecule or other components of the system.

Synthetic Utility in Complex Molecular Architectures and Organic Synthesis

Formation of Heterocyclic Compounds

The reactivity of 2',4'-dichloro-5'-methylphenacyl bromide has been harnessed to construct a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to afford the thiazole derivative.

The general reaction scheme involves the reaction of this compound with a suitable thioamide in a solvent like ethanol, often under reflux conditions. nih.gov The choice of thioamide allows for the introduction of various substituents at the 2-position of the thiazole ring. This methodology has been utilized to synthesize a diverse range of thiazole-containing compounds. nih.govbepls.com

Reactant 1Reactant 2ProductConditions
This compoundThioamide2-Substituted-4-(2,4-dichloro-5-methylphenyl)thiazoleEthanol, Reflux
This compoundThiourea2-Amino-4-(2,4-dichloro-5-methylphenyl)thiazoleEthanol, Reflux

This table represents a generalized reaction scheme. Specific reaction conditions and yields may vary depending on the substrates and reagents used.

Quinoxaline (B1680401) derivatives, important nitrogen-containing heterocycles, can be synthesized through the condensation of an α-haloketone with an ortho-phenylenediamine. longdom.org In this reaction, this compound reacts with a substituted or unsubstituted o-phenylenediamine (B120857). The reaction typically proceeds in two steps: an initial N-alkylation of one of the amino groups of the o-phenylenediamine by the phenacyl bromide, followed by an intramolecular cyclizative condensation of the newly formed secondary amine with the ketone carbonyl group. Subsequent oxidation of the resulting dihydroquinoxaline intermediate, often in situ, yields the aromatic quinoxaline scaffold.

Various catalysts and reaction conditions have been employed to promote this transformation, including the use of pyridine (B92270) in THF at room temperature. nih.gov The substituents on both the phenacyl bromide and the o-phenylenediamine can be varied to generate a library of quinoxaline derivatives.

Reactant 1Reactant 2ProductConditions
This compoundo-Phenylenediamine2-(2,4-Dichloro-5-methylphenyl)quinoxalinePyridine, THF, Room Temperature
This compound4-Substituted-o-phenylenediamine6-Substituted-2-(2,4-dichloro-5-methylphenyl)quinoxalineVarious

This table illustrates a general synthetic route. Specific conditions and the nature of substituents will influence the outcome of the reaction.

The Bischler-Mohlau indole (B1671886) synthesis provides a route to 2-arylindoles through the reaction of an α-bromoacetophenone with an excess of an aniline (B41778). wikipedia.org This reaction, when applied to this compound, would involve its reaction with an aniline derivative. The mechanism is thought to proceed through the initial formation of an α-anilinoketone, which then reacts with a second equivalent of the aniline to form an enamine or imine intermediate. nih.gov Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by elimination of an aniline molecule and tautomerization, affords the 2-arylindole product. chemeurope.com

Historically, this reaction required harsh conditions; however, milder methods have been developed, including the use of catalysts like lithium bromide or microwave irradiation to improve yields and reduce reaction times. chemeurope.com

Reactant 1Reactant 2ProductReaction Name
This compoundAniline (excess)2-(2,4-Dichloro-5-methylphenyl)indoleBischler-Mohlau Indole Synthesis

This table outlines the reactants and products in the Bischler-Mohlau synthesis. The reaction conditions can be varied to optimize the yield and purity of the product.

Substituted pyrroles can be synthesized using this compound through various multi-component reactions. One such method involves the reaction of the phenacyl bromide, an amine, and a β-dicarbonyl compound, such as pentane-2,4-dione. scirp.org This approach allows for the construction of highly substituted pyrrole (B145914) rings in a single step. The reaction is often catalyzed by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and can be carried out in an aqueous medium, offering a more environmentally friendly synthetic route. scirp.org The mechanism likely involves the formation of an enamine from the amine and the β-dicarbonyl compound, which then acts as a nucleophile, attacking the phenacyl bromide. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring.

Reactant 1Reactant 2Reactant 3ProductCatalyst
This compoundAmine (R-NH2)Pentane-2,4-dione1-R-2-methyl-3-acetyl-5-(2,4-dichloro-5-methylphenyl)pyrroleDABCO

This table summarizes a multi-component reaction for the synthesis of substituted pyrroles. The specific substituents on the amine and the choice of β-dicarbonyl compound will determine the final structure of the pyrrole.

The versatility of this compound extends to the synthesis of triazole-containing molecules, including thiazole-triazole hybrids. nih.gov These syntheses often build upon the Hantzsch thiazole synthesis. For instance, a carbothioamide derivative containing a pre-formed triazole ring can be reacted with this compound. The reaction proceeds similarly to the standard thiazole synthesis, with the carbothioamide sulfur atom attacking the α-carbon of the phenacyl bromide, followed by cyclization and dehydration to yield the thiazole-triazole hybrid. nih.gov This modular approach allows for the connection of two important heterocyclic rings, leading to molecules with potentially enhanced biological activities.

Reactant 1Reactant 2Product
This compoundTriazole-containing carbothioamideThiazole-triazole hybrid

This table illustrates the synthesis of a hybrid molecule. The specific structure of the triazole-containing carbothioamide will dictate the final structure of the product.

While direct synthesis of pyrimidine-embedded azacycles from this compound is less commonly reported in a single step, this compound can serve as a precursor for intermediates that are subsequently used in pyrimidine (B1678525) synthesis. For example, the ketone functionality of the phenacyl bromide can be transformed into other reactive groups. More broadly, α-haloketones are known to react with amidines or ureas to form pyrimidine rings.

In a hypothetical pathway, this compound could react with a suitable amidine. The reaction would likely proceed via initial N-alkylation of the amidine, followed by cyclization of the second nitrogen atom onto the ketone carbonyl and subsequent dehydration to form the pyrimidine ring. The specific reaction conditions and the nature of the amidine would be crucial in determining the feasibility and outcome of such a synthesis.

Reactant 1Reactant 2Potential Product
This compoundAmidineSubstituted Pyrimidine

This table presents a potential synthetic route to pyrimidines. The successful implementation of this reaction would depend on the specific substrates and optimization of reaction conditions.

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a complex product, represent a highly efficient and atom-economical approach in organic synthesis. While specific literature detailing the participation of this compound in MCRs is not extensively available, the well-established reactivity of the α-haloketone moiety allows for informed predictions of its potential in this domain.

The primary role of this compound in MCRs would be as an electrophilic component. The presence of the bromine atom renders the α-carbon susceptible to nucleophilic attack, while the carbonyl group can also participate in various condensation and addition reactions. It is anticipated that this compound could be a key precursor in the synthesis of highly substituted heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

A hypothetical multi-component reaction involving this compound could be a Hantzsch-type synthesis of substituted pyridines or a one-pot synthesis of complex imidazoles or thiazoles. In such a scenario, the phenacyl bromide would react with a β-dicarbonyl compound, an aldehyde, and a nitrogen source. The dichloro and methyl substituents on the aromatic ring would not only influence the electronic properties of the resulting molecule but also provide steric handles to control the reaction's regioselectivity and subsequent molecular recognition properties of the final product.

Tandem processes, which involve a sequence of intramolecular or intermolecular reactions occurring in a single pot without the isolation of intermediates, could also leverage the reactivity of this compound. A plausible tandem reaction could initiate with the alkylation of a suitable nucleophile by the phenacyl bromide, followed by an intramolecular cyclization or rearrangement triggered by the newly introduced functionality.

Table 1: Illustrative Examples of Potential Multi-component Reactions

Reaction TypeReactantsPotential Product Scaffold
Hantzsch-type Pyridine SynthesisThis compound, Ethyl acetoacetate, Aldehyde, AmmoniaTetrasubstituted dihydropyridine
Imidazole SynthesisThis compound, Aldehyde, Amine, Ammonium (B1175870) acetatePolysubstituted imidazole
Thiazole SynthesisThis compound, Thiourea or Thioamide2,4-Disubstituted thiazole

Application in Polymer Chemistry and Functional Material Precursors

The utility of phenacyl bromides extends into the realm of polymer chemistry, where they can serve as initiators or functional monomers for the synthesis of well-defined polymers and advanced materials. While direct studies on the polymerization involving this compound are scarce, its structural features suggest significant potential in this area.

One of the key applications of phenacyl bromide derivatives in polymer chemistry is as an initiator for various polymerization techniques, such as atom transfer radical polymerization (ATRP). The carbon-bromine bond can be homolytically cleaved to generate a radical species that initiates the polymerization of vinyl monomers. The resulting polymer chains would thus possess a 2',4'-dichloro-5'-methylphenacyl end-group, which can be further modified to introduce other functionalities or to create block copolymers.

Furthermore, this compound can be utilized as a precursor for the synthesis of functional monomers. For instance, the bromide can be substituted with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, through a nucleophilic substitution reaction. The resulting monomer, bearing the dichloro- and methyl-substituted aromatic ring, could then be copolymerized with other monomers to introduce specific properties, such as flame retardancy, altered refractive index, or enhanced thermal stability, to the final polymer.

The synthesis of precursors for functional materials is another promising application. The reactive nature of the α-bromoketone allows for its facile incorporation into larger molecular architectures destined for applications in organic electronics, nonlinear optics, or as components of photosensitive materials. The electron-withdrawing nature of the chlorine atoms and the electron-donating methyl group can be exploited to tune the electronic and photophysical properties of the resulting materials.

Table 2: Potential Applications in Polymer and Materials Science

Application AreaRole of this compoundPotential Outcome
Polymer SynthesisInitiator in controlled radical polymerization (e.g., ATRP)Polymers with defined molecular weight and a functional end-group
Functional Monomer SynthesisPrecursor for vinyl or acrylate functionalizationCopolymers with tailored optical, electronic, or thermal properties
Functional Material PrecursorBuilding block for chromophores or photosensitive moleculesMaterials for applications in organic electronics or photolithography

Note: This table outlines potential applications based on the established chemistry of analogous phenacyl bromides, pending specific experimental validation for this compound.

Spectroscopic and Structural Elucidation Studies of 2 ,4 Dichloro 5 Methylphenacyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural assignment of 2',4'-Dichloro-5'-methylphenacyl bromide.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of similar compounds, such as various substituted phenacyl bromides and 2,4-dichloroacetophenone, the anticipated chemical shifts (δ) are detailed below. rsc.orgrsc.org

The protons of the bromomethyl group (-CH₂Br) are expected to appear as a sharp singlet significantly downfield, typically in the range of δ 4.4-4.6 ppm, due to the deshielding effect of the adjacent carbonyl and bromine groups. rsc.org The methyl protons (-CH₃) on the aromatic ring are anticipated to resonate as a singlet at approximately δ 2.4 ppm. The two aromatic protons are in different chemical environments and are expected to appear as two distinct singlets. The proton at the C-6' position would likely appear around δ 7.5 ppm, while the proton at the C-3' position would be slightly more downfield, around δ 7.8 ppm, due to the electronic effects of the surrounding substituents.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-CH₃~2.4Singlet
-CH₂Br~4.4 - 4.6Singlet
Ar-H (C-6')~7.5Singlet
Ar-H (C-3')~7.8Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded and is expected to appear at approximately δ 190 ppm. The carbon of the bromomethyl group (-CH₂Br) is anticipated to resonate around δ 30-35 ppm. The aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-140 ppm), with the exact shifts influenced by the chloro and methyl substituents. The methyl carbon will have a characteristic signal at around δ 20-22 ppm. rsc.orgrsc.org

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH₃~20 - 22
-CH₂Br~30 - 35
Aromatic Carbons~125 - 140
C=O~190

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups are expected to appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-C stretching vibrations within the aromatic ring will likely produce signals in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically around 600-500 cm⁻¹. nist.gov

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Ketone)1700 - 1680Strong
C=C (Aromatic)1600 - 1450Medium to Strong
C-Br600 - 500Medium to Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound (C₉H₇BrCl₂O), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster of peaks. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. This will result in a complex isotopic pattern for the molecular ion.

Key fragmentation pathways would likely involve the cleavage of the C-C bond between the carbonyl group and the bromomethyl group, leading to the formation of the 2,4-dichloro-5-methylbenzoyl cation. Another significant fragmentation would be the loss of a bromine radical.

Fragment IonExpected m/zDescription
[C₉H₇BrCl₂O]⁺~280, 282, 284, 286Molecular Ion ([M]⁺)
[C₈H₅Cl₂O]⁺~187, 189, 191Loss of CH₂Br
[C₉H₇Cl₂O]⁺~201, 203, 205Loss of Br

X-ray Crystallography for Solid-State Structure Determination

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound are expected to exhibit characteristic absorption bands in the UV-Vis region. Typically, two main absorption bands are observed for such compounds. The first, a strong absorption band at shorter wavelengths (around 200-280 nm), is attributed to the π → π* transitions of the aromatic ring. A second, weaker absorption band at longer wavelengths (around 280-350 nm) corresponds to the n → π* transition of the carbonyl group. The exact position and intensity of these bands are influenced by the substituents on the aromatic ring and the solvent used for the measurement. Photochemical studies could also be performed to investigate the reactivity of the compound upon absorption of UV or visible light.

Electronic TransitionExpected λmax (nm)Description
π → π~200 - 280Strong absorption due to the aromatic system
n → π~280 - 350Weaker absorption due to the carbonyl group

Theoretical and Computational Chemistry Approaches in Understanding 2 ,4 Dichloro 5 Methylphenacyl Bromide Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2',4'-dichloro-5'-methylphenacyl bromide, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31+G(d,p), would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles in its ground state. scispace.com

These calculations also yield crucial electronic properties. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model. researchgate.netscispace.com The analysis of these properties provides a foundational understanding of the molecule's structural and electronic characteristics.

Molecular Orbital Analysis of Reactivity

The reactivity of a molecule is often explained using Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, a molecular orbital analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals.

The HOMO represents the region from which the molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character). The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Such analyses are fundamental in predicting how the molecule will interact with other reagents.

Modeling of Transition States and Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling transition states and mapping reaction pathways. For reactions involving this compound, such as nucleophilic substitution at the alpha-carbon, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate.

By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This profile reveals the activation energy barrier, which is key to understanding the reaction rate. nih.gov For instance, in a base-promoted substitution reaction, modeling could elucidate the step-by-step process, such as the formation of a carbanion intermediate. nih.govbeilstein-journals.org These models provide a detailed, atomistic view of the bond-breaking and bond-forming processes that are often difficult to observe experimentally. researchgate.net

Correlation with Experimental Kinetic Data

A primary goal of computational studies is to build models that can both explain and predict experimental observations. Theoretical calculations of reaction barriers and rate constants can be directly compared with experimental kinetic data. For a series of reactions involving substituted phenacyl bromides, for example, theoretically calculated activation energies can be correlated with experimentally measured reaction rates. rsc.org

This correlation serves as a powerful validation of the proposed reaction mechanism and the computational model itself. Discrepancies between theoretical predictions and experimental results can point to complexities not accounted for in the model, such as solvent effects or alternative reaction pathways. researchgate.net By refining the computational approach to achieve good agreement with experimental data, researchers can gain a deeper and more reliable understanding of the factors governing the chemical reactivity.

Future Research Directions and Unexplored Avenues for 2 ,4 Dichloro 5 Methylphenacyl Bromide

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2',4'-Dichloro-5'-methylphenacyl bromide, future research will likely focus on developing novel and sustainable synthetic routes that move away from traditional, often harsh, bromination methods.

Current methods for the synthesis of phenacyl bromides often involve the use of elemental bromine or other hazardous brominating agents. Green chemistry principles encourage the exploration of alternative, more sustainable approaches. One promising avenue is the use of tandem reactions that combine multiple synthetic steps into a single, efficient process. For instance, a K2S2O8-mediated tandem hydroxybromination and oxidation of the corresponding styrene (B11656) precursor in water represents a greener alternative to traditional methods. Future research could adapt and optimize such methodologies for the specific synthesis of this compound, potentially leading to higher yields and reduced environmental impact.

Another area of interest is the development of solid-supported reagents and catalysts. These materials can simplify product purification and catalyst recycling, contributing to a more sustainable process. Research into solid-phase synthesis or flow chemistry approaches could also offer significant advantages in terms of safety, scalability, and automation. The development of such routes would not only be economically beneficial but also align with the growing demand for sustainable practices in the chemical industry.

Potential Sustainable Synthetic Approach Key Advantages Research Focus
Tandem Reactions (e.g., Hydroxybromination/Oxidation)Reduced number of steps, less waste, use of greener solvents (e.g., water). Optimization for this compound, catalyst development.
Solid-Supported Reagents/CatalystsEase of separation and recycling, improved process efficiency.Development of robust and efficient supported brominating agents and catalysts.
Flow ChemistryEnhanced safety, precise control over reaction parameters, scalability.Design and implementation of a continuous flow process for the synthesis.

Exploration of New Catalytic Systems for Transformations

The reactivity of the α-bromoketone functionality in this compound makes it a versatile precursor for a wide range of chemical transformations. The exploration of novel catalytic systems to mediate these reactions is a fertile ground for future research.

Photoredox catalysis, for example, has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions. nih.gov Investigating the use of photoredox catalysts for reactions involving this compound could open up new avenues for C-C and C-heteroatom bond formation. For instance, its use as a photoinitiator for radical polymerization has been demonstrated for the parent phenacyl bromide, suggesting potential applications in polymer and materials science for its substituted analogue. frontiersin.org

Furthermore, the development of catalysts for the asymmetric synthesis of chiral molecules derived from this compound is a significant area for exploration. Chiral catalysts could enable the enantioselective synthesis of valuable building blocks for the pharmaceutical and agrochemical industries. Research in this area could focus on organocatalysis, transition-metal catalysis, or biocatalysis to achieve high levels of stereocontrol. The unique electronic and steric properties imparted by the dichloro and methyl substituents on the aromatic ring could influence the catalyst-substrate interactions and, therefore, the stereochemical outcome of the reaction.

Catalytic System Potential Transformation Future Research Direction
Photoredox CatalysisC-C and C-heteroatom bond formation, polymerization. nih.govfrontiersin.orgExploring novel photocatalysts and reaction conditions for transformations of this compound.
Asymmetric CatalysisEnantioselective synthesis of chiral derivatives.Development of chiral organocatalysts, metal complexes, or enzymes for stereocontrolled reactions.
NanocatalysisEnhanced catalytic activity and selectivity.Synthesis and application of well-defined nanocatalysts for reactions involving this compound.

Advanced Mechanistic Insights through Ultrafast Spectroscopy or QM/MM Simulations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced techniques such as ultrafast spectroscopy and quantum mechanics/molecular mechanics (QM/MM) simulations offer powerful tools to probe reaction dynamics and transition states at a molecular level.

Ultrafast spectroscopy, with its ability to monitor chemical processes on the femtosecond to picosecond timescale, could provide invaluable insights into the short-lived intermediates and transition states in reactions of this compound. rsc.orgchemrxiv.org For example, studying the photophysical and photochemical properties of this compound could reveal details about its excited-state reactivity, which is relevant for its potential applications in photochemistry and materials science.

QM/MM simulations can provide detailed energetic and structural information about reaction pathways. escholarship.org These computational methods can be used to model the role of the solvent, the catalyst, and the substituents on the reactivity and selectivity of reactions. For this compound, QM/MM studies could elucidate the influence of the ortho- and para-chloro substituents and the meta-methyl group on the stability of intermediates and the energy barriers of various reaction steps. The diminished reactivity often observed in ortho-substituted phenacyl bromides due to steric and electronic effects could be quantitatively investigated using these computational tools. nih.gov

Technique Information Gained Potential Research Focus
Ultrafast SpectroscopyReal-time observation of reaction intermediates and transition states. rsc.orgchemrxiv.orgInvestigating the dynamics of bond cleavage and formation in photochemical reactions.
QM/MM SimulationsDetailed understanding of reaction mechanisms, transition state structures, and energy profiles. escholarship.orgElucidating the role of substituents and solvent on reactivity and selectivity.

Diversification of Synthetic Applications in Emerging Chemical Fields

While phenacyl bromides are well-established precursors for heterocyclic synthesis, future research should aim to diversify the synthetic applications of this compound into emerging chemical fields. researchgate.nettandfonline.com

In materials science, the unique substitution pattern of this compound could be exploited to synthesize novel functional materials. researchgate.netroutledge.com For example, it could serve as a building block for the synthesis of organic semiconductors, liquid crystals, or polymers with tailored electronic and optical properties. The presence of chlorine atoms can influence the packing of molecules in the solid state and their electronic properties, making this compound an interesting candidate for materials design.

In medicinal chemistry, this compound could be used as a scaffold for the synthesis of new bioactive molecules. The dichloro- and methyl-substituted phenyl ring is a common motif in many pharmaceutical compounds, and the reactive α-bromoketone functionality allows for the facile introduction of various pharmacophores. Future research could focus on the synthesis of libraries of compounds derived from this compound and their screening for various biological activities.

Emerging Field Potential Application Future Research Direction
Materials ScienceSynthesis of organic electronics, polymers, and functional materials. researchgate.netroutledge.comDesign and synthesis of novel materials with tailored properties based on the this compound scaffold.
Medicinal ChemistryDevelopment of new drug candidates and bioactive molecules.Synthesis and biological evaluation of compound libraries derived from this precursor.
AgrochemicalsDiscovery of new pesticides and herbicides.Exploration of the structure-activity relationships of derivatives for agrochemical applications.

Q & A

Q. Example Optimization Table :

NucleophileSolventTemp (°C)Major Product (Regiochemistry)Yield (%)
NH₃DMF252'-substituted82
PhSHTHF504'-substituted67

How can researchers validate the biological activity of derivatives in vitro?

Basic Research Question
Derivatives are screened for antimicrobial or anticancer activity using:

  • MTT assay : Measures cell viability via reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .
  • Agar diffusion : Evaluates antimicrobial potency against Gram-positive/negative strains .
  • Dose-response curves : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Question

  • HPLC-DAD/ELSD : Detects impurities at 0.1% levels using C18 columns and acetonitrile/water gradients .
  • GC-MS headspace analysis : Identifies volatile degradation products (e.g., HBr) under accelerated stability conditions (40°C/75% RH) .
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted .

Q. Stability Data :

ConditionTime (weeks)Purity Loss (%)Major Degradant
25°C, dark4<2None detected
40°C, light28Dehydrohalogenated product

How do steric and electronic effects influence reaction kinetics in cross-coupling reactions?

Advanced Research Question

  • Steric maps : Molecular dynamics simulations quantify steric hindrance at the 5'-methyl group .
  • Hammett plots : Linear free-energy relationships (LFERs) correlate σₚ values of substituents with reaction rates .
  • Kinetic isotope effects (KIE) : Deuterated analogs reveal whether C-Br cleavage is rate-limiting .

Q. Example Kinetic Data :

Catalystk (M⁻¹s⁻¹)ΔG‡ (kJ/mol)
Pd(PPh₃)₄1.2 × 10⁻³92.5
Ni(dppf)Cl₂3.8 × 10⁻⁴105.3

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dichloro-5'-methylphenacyl bromide
Reactant of Route 2
Reactant of Route 2
2',4'-Dichloro-5'-methylphenacyl bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.